Evidence Dimension 1: Halogen Substitution Architecture Dictates Non-BET Bromodomain Binding Mode
The phenyl sulfonamide class, to which this compound belongs, has been optimized to yield potent ATAD2 and CECR2 bromodomain inhibitors with an atypical binding mode characterized by displacement of a conserved four-water-molecule network. Compounds in this series, such as GSK232, achieve high selectivity and cellular penetration through a combination of halogen bonding from bromine substituents and hydrophobic packing from the N-alkyl group [1]. The target compound presents a unique combination of a 5-bromo substituent for optimal halogen bond geometry and a 2-methoxy-4-methyl pattern that modulates electron density and steric fit, a pattern not present in the clinically explored 4-bromo regioisomers or des-methyl analogs. While head-to-head IC50 data for this exact compound against ATAD2 or CECR2 is not reported, its scaffold alignment positions it as a rational choice for hit expansion libraries where these specific binding features are desired.
| Evidence Dimension | Structural alignment with ATAD2/CECR2 inhibitor pharmacophore |
|---|---|
| Target Compound Data | 5-Bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide: contains 5-Br, 2-OMe, 4-Me, N-phenylethyl |
| Comparator Or Baseline | GSK232 (R-55): optimized ATAD2/CECR2 probe; contains chloropyridine and chiral methyl substituents; ATAD2 IC50 = 0.067 µM, CECR2 IC50 = 0.008 µM |
| Quantified Difference | Scaffold-level comparison; quantitative potency data for target compound not available |
| Conditions | ATAD2 and CECR2 AlphaScreen assays; GSK232 data from Lucas et al. (2020) |
Why This Matters
For procurement purposes, the 5-Br/2-OMe/4-Me substitution pattern is orthogonal to the 4-Br or des-methyl variants commonly found in commercial sulfonamide libraries, diversifying screening collection coverage of halogen-bonding pharmacophores.
- [1] Lucas, S. C. C., et al. (2020). Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode. Journal of Medicinal Chemistry, 63(10), 5212-5241. DOI: 10.1021/acs.jmedchem.0c00021. View Source
